molecular formula C13H20N2O2S3 B2514678 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole CAS No. 1428375-60-3

2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole

Cat. No.: B2514678
CAS No.: 1428375-60-3
M. Wt: 332.5
InChI Key: LATKUYZRWNZQCO-UHFFFAOYSA-N
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Description

2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a potent, cell-permeable, and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways governed by DYRK1A, a kinase implicated in neuronal development and cell cycle control. Its primary research application is in the study of neurodegenerative diseases, particularly Down syndrome and Alzheimer's disease, where DYRK1A hyperactivity is associated with tau protein phosphorylation and neurofibrillary tangle pathology Source . By selectively inhibiting DYRK1A, researchers can investigate its role in regulating transcription factors, synaptic plasticity, and neuronal apoptosis. Furthermore, due to the involvement of DYRK1A in cell proliferation and survival signaling, this inhibitor is also utilized in oncology research to probe mechanisms in cancers such as glioblastoma and leukemia Source . The compound's high selectivity profile makes it invaluable for validating DYRK1A as a therapeutic target and for conducting high-quality, reproducible mechanistic studies in cellular models of disease.

Properties

IUPAC Name

2-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfanyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S3/c1-10-8-18-13(14-10)19-9-11-4-6-15(7-5-11)20(16,17)12-2-3-12/h8,11-12H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATKUYZRWNZQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Piperidine Ring: The piperidine ring can be synthesized separately and then attached to the thiazole ring through nucleophilic substitution reactions.

    Cyclopropylsulfonyl Group Addition: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study the function of specific proteins or enzymes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole likely involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance its binding affinity to these targets, while the thiazole ring could facilitate its entry into cells. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole, a comparison with related compounds is essential. The following table summarizes key structural and functional differences:

Compound Core Structure Substituents Reported Activity Reference
2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole Thiazole - 4-methyl
- 2-thioether-linked sulfonyl-piperidine
Limited published data; hypothesized antimicrobial synergy (based on structural analogs)
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole - Piperidinyl group with 2,3-dimethylbenzyl substitution
- Pyridinyl moiety
Synergist with carbapenems against MRSA; enhances antibiotic efficacy
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) Indole - 2-chlorophenyl
- 5-fluoro
- Piperidinyl with 2,3-dimethylbenzyl
Synergistic activity against MRSA; improves carbapenem potency
2-Methyl-4-(propan-2-yl)-1,3-thiazole (FDB019787) Thiazole - 4-isopropyl
- 2-methyl
Flavoring agent; no reported antimicrobial activity

Key Observations:

Structural Complexity and Target Specificity :

  • The target compound shares a thiazole core with 2-methyl-4-isopropylthiazole but differs in substituents. The latter lacks the sulfonyl-piperidine moiety, which may explain its absence of antimicrobial activity .
  • DMPI and CDFII, though indole-based, incorporate piperidinyl groups with aromatic substitutions. These substitutions are critical for their synergy with carbapenems against MRSA . The target compound’s sulfonyl-piperidine group may confer distinct binding interactions compared to the benzyl-substituted piperidines in DMPI/CDFII.

This modification could reduce cytochrome P450-mediated degradation. The thioether linkage in the target compound may improve membrane permeability relative to the ether or alkyl linkages in other analogs.

Biological Activity: While DMPI and CDFII demonstrate direct synergy with carbapenems, the target compound’s activity remains speculative.

Biological Activity

The compound 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is C15H21N3O4S2C_{15}H_{21}N_{3}O_{4}S_{2} with a molecular weight of 371.5 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities.

Thiazoles are recognized for their wide range of biological activities, including:

  • Antimicrobial Properties : Thiazole derivatives have been shown to possess significant antimicrobial activity against various pathogens. Research indicates that the thiazole ring enhances the interaction with microbial targets, disrupting their metabolic processes.
  • Antitumor Activity : Thiazoles have been implicated in cancer treatment due to their ability to induce apoptosis in cancer cells. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against tumor cells.
  • Neuroprotective Effects : Some thiazole derivatives exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Biological Activity Overview

Recent studies have highlighted the biological activity of thiazole derivatives, including those similar to 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole. The following table summarizes key findings:

Activity Type Mechanism Reference
AntimicrobialDisruption of microbial cell wall synthesis
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter release
AnticonvulsantReduction of seizure activity in animal models

Case Studies

  • Antitumor Activity : A study on thiazole derivatives demonstrated that certain compounds exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating strong cytotoxic effects. The structural analysis revealed that modifications at the 4-position significantly enhanced activity due to increased lipophilicity and better bioavailability .
  • Neuroprotective Effects : In a model studying neurodegenerative diseases, compounds similar to 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole were shown to reduce neuronal cell death by promoting antioxidant defenses and inhibiting apoptotic pathways .
  • Antimicrobial Activity : Research indicated that the compound displayed potent activity against Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 µg/mL, suggesting its potential as a therapeutic agent against resistant fungal infections .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., thiolation of the piperidine core) and sulfonylation. Key steps include:

  • Cyclopropylsulfonyl group introduction via sulfonylation under anhydrous conditions (e.g., using dichloromethane or DMSO as solvents) .
  • Thioether formation between the piperidine-methyl intermediate and 4-methylthiazole-2-thiol, requiring controlled temperature (0–5°C) to minimize side reactions .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How can the structural and functional stability of this compound be assessed under varying experimental conditions?

  • Methodology :

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures .
  • Photostability : Exposure to UV-Vis light (300–800 nm) with HPLC monitoring of degradation products .
  • pH stability : Incubation in buffers (pH 3–10) followed by LC-MS to identify hydrolysis products (e.g., cleavage of the sulfonyl group or thioether bond) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm piperidine ring conformation, cyclopropylsulfonyl substitution, and thiazole-thioether connectivity (e.g., δ ~2.5–3.5 ppm for piperidine protons) .
  • IR : Peaks at 1150–1250 cm1^{-1} (S=O stretching) and 650–750 cm1^{-1} (C-S bond) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or GPCRs, focusing on the sulfonyl and thiazole moieties as potential binding motifs .
  • MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., water, 150 mM NaCl) over 100 ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Case Study : For analogs like 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazoles, conflicting antimicrobial data were resolved by:

  • Standardizing assay conditions (e.g., Mueller-Hinton broth for MIC testing) .
  • Validating target engagement via enzymatic inhibition assays (e.g., dihydrofolate reductase for antibacterial activity) .
  • Adjusting lipophilicity (logP) via substituent modifications (e.g., alkyl chain length) to improve membrane permeability .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological profile?

  • Methodology :

  • Modular synthesis : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to assess steric effects on target binding .
  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to enhance metabolic stability .
  • Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition to prioritize analogs .

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